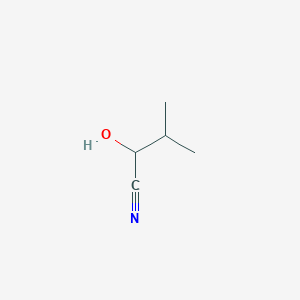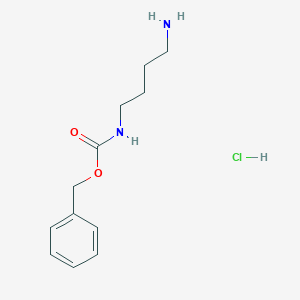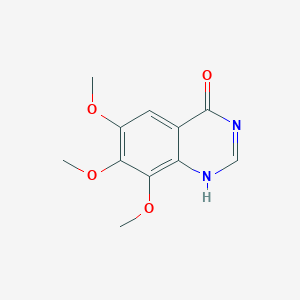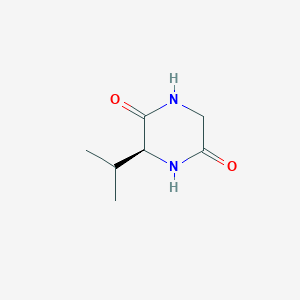
(S)-3-Isopropyl-2,5-piperazinedione
Descripción general
Descripción
(S)-3-Isopropyl-2,5-piperazinedione, commonly referred to as SIPD, is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two different configurations, and is a derivative of piperazine. SIPD has been the subject of several studies due to its unique properties, and its potential use in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Synthesis Pathways : A study by Yoshimura et al. (1975) describes a new synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and 3,6-epidithio-2,5-piperazinediones via bromo derivatives, highlighting innovative methods in synthesizing structurally related compounds (Yoshimura, Nakamura, & Matsunari, 1975).
Structural Diversity and Applications : González et al. (2012) emphasize the role of 2,5-piperazinediones as privileged building blocks in synthesizing a wide range of nitrogen heterocycles, including bioactive compounds and natural products (González, Ortín, de la Cuesta, & Menéndez, 2012).
Crystal and Molecular Structure Analysis : The work of Davis and Bernal (1973) on the crystal and molecular structure of related 2,5-piperazinediones provides insights into the physical characteristics of these compounds, essential for their application in various scientific fields (Davis & Bernal, 1973).
Synthesis of Natural Products : Shin et al. (1969) achieved the total synthesis of albonoursin using 3-alkylidene-2,5-piperazinedione, demonstrating the compound's significance in synthesizing complex natural products (Shin, Chigira, Masaki, & Ota, 1969).
Biomedical and Pharmaceutical Research
Quorum Sensing Inhibition : Musthafa et al. (2012) explored the inhibitory effects of 2,5-piperazinedione on quorum sensing in Pseudomonas aeruginosa, highlighting its potential in medical and pharmaceutical applications (Musthafa, Balamurugan, Pandian, & Ravi, 2012).
Intermolecular Interaction Studies : Tamiaki et al. (1993) synthesized diastereomerically pure 2,5-piperazinedione-bridged porphyrin dimers, contributing to the understanding of molecular interactions, important for drug design (Tamiaki, Suzuki, & Maruyama, 1993).
Propiedades
IUPAC Name |
(3S)-3-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353139 | |
| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Isopropyl-2,5-piperazinedione | |
CAS RN |
16944-60-8 | |
| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



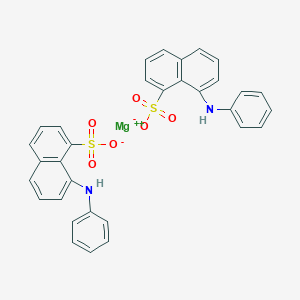

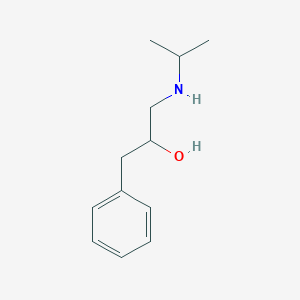

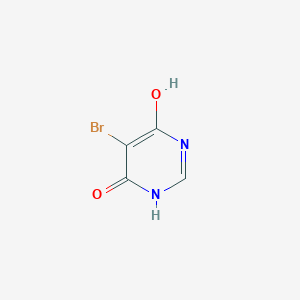
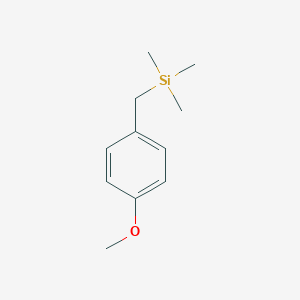

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
